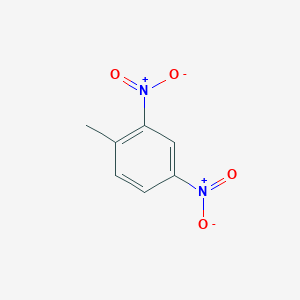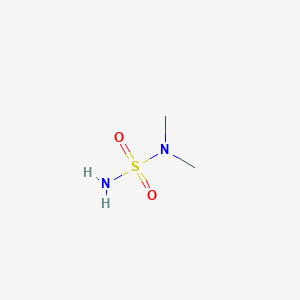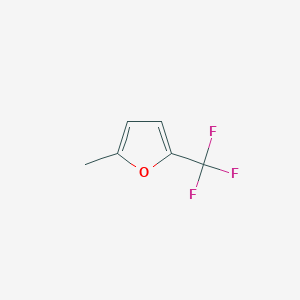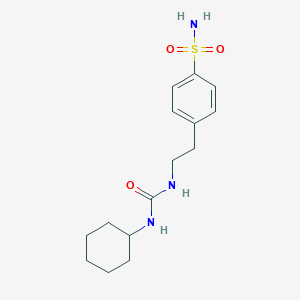
Glipizid EP Verunreinigung H
Übersicht
Beschreibung
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a chemical compound with the molecular formula C15H23N3O3S and a molecular weight of 325.426 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as a glipizide impurity H .
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea has several scientific research applications:
Wirkmechanismus
Target of Action
Glipizide EP Impurity H, also known as 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide or 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea, primarily targets the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes glucose uptake by tissues .
Mode of Action
The compound interacts with its targets by binding to specific receptors on pancreatic beta cells . This binding enhances insulin secretion, promoting glucose utilization by tissues . The increased insulin release results in a decrease in blood glucose levels, which is beneficial for individuals with type 2 diabetes .
Biochemical Pathways
The primary biochemical pathway affected by Glipizide EP Impurity H is the insulin signaling pathway . By enhancing insulin secretion, the compound promotes the uptake of glucose by tissues, thereby reducing blood glucose levels . The downstream effects include improved glycemic control and reduced symptoms of hyperglycemia .
Pharmacokinetics
Glipizide, a related compound, is known for its rapid absorption and onset of action . It has the shortest half-life and duration of action among the sulfonylurea drug group, reducing the risk for long-lasting hypoglycemia
Result of Action
The primary molecular effect of Glipizide EP Impurity H’s action is the enhanced secretion of insulin from pancreatic beta cells . On a cellular level, this results in increased glucose uptake by tissues, leading to a decrease in blood glucose levels . This can help improve glycemic control in individuals with type 2 diabetes .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea are not fully elucidated yet. It is known that this compound is involved in various biochemical reactions. It has been shown to be metabolized in humans and in rats
Cellular Effects
The cellular effects of 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea are not well-documented. It is known that this compound can influence cell function. It has been extensively evaluated as a potential antituberculosis drug candidate and shown to inhibit bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules such as DNA-dependent RNA polymerase This interaction inhibits the transcription process, thereby preventing bacterial growth
Metabolic Pathways
It is known that this compound is metabolized in humans and in rats
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 2-(cyclohexylcarbamoylamino)ethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea can be compared with other similar compounds, such as:
4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulphonamide: This compound has a similar structure but differs in its sulfonamide group, which can lead to variations in its chemical and biological properties.
N-(Cyclohexylcarbamoyl)-1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea: This compound has additional cyclohexylcarbamoyl groups, which may affect its reactivity and applications.
The uniqueness of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea lies in its specific structure and the resulting properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMGDPRCIUIRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143521 | |
| Record name | 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10080-05-4 | |
| Record name | 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010080054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-((CYCLOHEXYLCARBAMOYL)AMINO)ETHYL)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160B179289 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


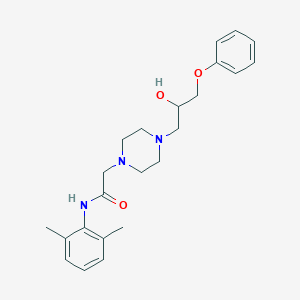





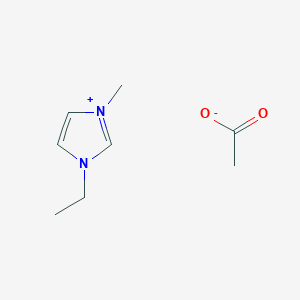

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)
